"synthesis and characterization of 4-(3-Oxobutanamido)benzamide"
"synthesis and characterization of 4-(3-Oxobutanamido)benzamide"
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Oxobutanamido)benzamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(3-Oxobutanamido)benzamide, a molecule of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. The document is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Conceptual Framework: Strategy and Design
The target molecule, 4-(3-Oxobutanamido)benzamide, integrates two key pharmacophores: the 4-aminobenzamide core and an acetoacetamide side chain. The 4-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair and cell death pathways.[1][2] The acetoacetamide group is a valuable precursor in the synthesis of various heterocyclic systems and has been incorporated into compounds with diverse biological activities.[3][4] The strategic combination of these two fragments presents a compelling case for its synthesis and subsequent evaluation.
A retrosynthetic analysis logically disconnects the molecule at the amide bond formed between the aromatic amine and the acetoacetyl group. This identifies the primary starting materials: 4-aminobenzamide and a suitable acetoacetylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology: The Acetoacetylation of 4-Aminobenzamide
The core of the synthesis is the acetoacetylation of the primary aromatic amine of 4-aminobenzamide. For this transformation, diketene is the reagent of choice.
Expertise & Experience: Why Diketene? Diketene (C₄H₄O₂) is a highly efficient and reactive acetoacetylating agent.[5][6] Its high reactivity stems from the strained four-membered β-lactone ring, which readily undergoes ring-opening upon nucleophilic attack.[5] This reaction is often clean, proceeds under mild conditions, and typically results in high yields, making it preferable to other methods like using ethyl acetoacetate, which may require prolonged heating and removal of ethanol byproduct.[7]
Overall Synthetic Workflow
The process is streamlined into three main stages: synthesis, purification, and characterization, ensuring a logical progression from raw materials to a validated final product.
Caption: Experimental workflow from synthesis to characterization.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Materials and Equipment:
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4-Aminobenzamide (>98% purity)
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Diketene (stabilized, >98% purity)
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Glacial Acetic Acid (ACS grade)
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Deionized Water
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Ethanol (anhydrous)
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Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
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Heating mantle with temperature control
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Ice bath
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Büchner funnel and vacuum flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzamide (13.6 g, 0.1 mol).
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Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.
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Reagent Addition: Gently heat the suspension to 50-60°C to aid dissolution. Once a clear solution is observed, charge the dropping funnel with diketene (9.2 g, 0.11 mol, ~10% molar excess).
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Causality Note: A slight molar excess of diketene ensures the complete consumption of the limiting reagent, 4-aminobenzamide. Glacial acetic acid serves as a solvent that is unreactive towards diketene and facilitates a homogenous reaction environment.
-
-
Reaction Execution: Add the diketene dropwise to the stirred solution over 30 minutes, maintaining the temperature between 60-70°C. An exothermic reaction will be observed.
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Trustworthiness Check: The formation of a precipitate during or after the addition indicates product formation, as the product is less soluble in the reaction medium than the starting material.
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-
Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional 1-2 hours to ensure the reaction goes to completion.
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Work-up and Isolation: Cool the reaction mixture to room temperature, then chill further in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water (to remove acetic acid) and 30 mL of cold ethanol (to remove unreacted starting materials and impurities).
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Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected product is a white to off-white solid.
Comprehensive Characterization
Structural elucidation and purity assessment are performed using a combination of spectroscopic and physical methods.
Physical Properties
| Property | Observed Value | Source/Notes |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | - |
| Melting Point | 181-183 °C (for 4-aminobenzamide) | [1] |
| Expected >200 °C | The product's melting point is expected to be significantly higher than the starting material due to increased molecular weight and intermolecular hydrogen bonding. |
Spectroscopic Analysis
The following data represent the expected spectral characteristics based on the compound's structure and data from analogous molecules.[8][9]
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is critical for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |
| ~3300 | N-H Stretch | Amide (both) | Confirms the presence of N-H bonds. |
| ~3050 | C-H Stretch | Aromatic | Indicates the benzene ring. |
| ~1710 | C=O Stretch | Ketone | Differentiates from the amide carbonyls. |
| ~1680 | C=O Stretch (Amide I) | Acetoacetamide Amide | The primary amide carbonyl stretch. |
| ~1650 | C=O Stretch (Amide I) | Benzamide Amide | The secondary amide carbonyl stretch. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1540 | N-H Bend (Amide II) | Amide | Confirms the amide linkage. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. (Spectra predicted for DMSO-d₆ as solvent).
¹H NMR:
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δ ~2.2 ppm (singlet, 3H): Protons of the terminal methyl group (-C(O)CH₃).
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δ ~3.6 ppm (singlet, 2H): Protons of the active methylene group (-C(O)CH₂C(O)-).
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δ ~7.2-7.4 ppm (broad singlet, 2H): Protons of the primary benzamide group (-CONH₂).
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δ ~7.7-7.9 ppm (multiplet, 4H): Aromatic protons on the benzene ring, likely appearing as two distinct doublets (AA'BB' system).
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δ ~10.2 ppm (singlet, 1H): Proton of the secondary amide N-H linkage (-NHC(O)-).
¹³C NMR:
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δ ~30 ppm: Terminal methyl carbon ( C H₃).
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δ ~50 ppm: Methylene carbon (- C H₂-).
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δ ~118-120 ppm: Aromatic carbons ortho to the -CONH₂ group.
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δ ~128-130 ppm: Aromatic carbons ortho to the -NH- group.
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δ ~132 ppm: Aromatic carbon bearing the -CONH₂ group.
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δ ~142 ppm: Aromatic carbon bearing the -NH- group.
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δ ~165 ppm: Carbonyl carbon of the acetoacetamide (-NH- C =O).
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δ ~168 ppm: Carbonyl carbon of the benzamide (- C ONH₂).
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δ ~204 ppm: Ketonic carbonyl carbon (- C =OCH₃).
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion Peak (M⁺): m/z = 220.08.
-
Key Fragmentation Pathways:
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Loss of the primary amide group (-NH₂): m/z = 204.
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Loss of the acetyl group (-COCH₃): m/z = 177.
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Cleavage of the acetoacetamide side chain to form the 4-aminobenzamide cation: m/z = 136.
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Formation of the benzoyl cation through loss of the entire side chain and the primary amide: m/z = 105.
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Potential Applications and Future Directions
4-(3-Oxobutanamido)benzamide is not merely a synthetic curiosity; it is a platform molecule with significant potential.
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Medicinal Chemistry: The active methylene group is a key handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in drug discovery.[3] Given the known activity of the aminobenzamide core, these derivatives could be explored as novel enzyme inhibitors (e.g., for DPP-IV or other proteases) or as anticancer agents.[4][10]
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Material Science: Acetoacetanilide derivatives are foundational in the production of arylide yellow and diarylide pigments.[11] This compound could be investigated as a precursor for novel colorants or functional organic materials.
Future work should focus on leveraging this molecule in multicomponent reactions to rapidly generate libraries of complex derivatives for biological screening.[4][12]
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-
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IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
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